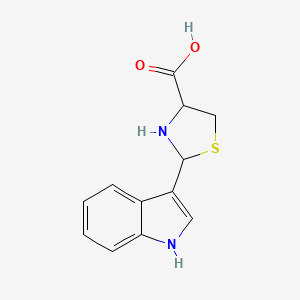

2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-12(16)10-6-17-11(14-10)8-5-13-9-4-2-1-3-7(8)9/h1-5,10-11,13-14H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEBKLMRCKZPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid typically involves the reaction of indole derivatives with thiazolidine precursors. One common method is the condensation of indole-3-carboxaldehyde with cysteine or its derivatives under acidic conditions . This reaction forms the thiazolidine ring through a cyclization process. Industrial production methods often employ green chemistry approaches, such as using non-toxic solvents and reusable catalysts, to improve yield and reduce environmental impact .

Chemical Reactions Analysis

2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid and its derivatives have a variety of applications, particularly in medicinal chemistry, as highlighted by their antimicrobial, anticancer, and antioxidant properties . The thiazolidine core structure is a versatile scaffold for developing new therapeutic agents .

Applications in Medicinal Chemistry

Antimicrobial Activity:

- Derivatives of thiazolidinone have demonstrated antibacterial activity against Gram-positive and Gram-negative bacterial species . For example, (Z)-[5-(1-R 1,5-R 2,6-R 3-1 H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] alkanecarboxylic acids have been synthesized and evaluated for their antimicrobial activity .

- N-derivatives of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)propanoate have been synthesized and assessed for antimicrobial activity .

- Thiazolidinedione derivatives possess antimicrobial properties .

Anticancer Activity:

- Thiazolidin-4-ones have been reported to have anticancer activity . Certain substituted thiazolidinone carboxylic acid amides and thiazolidine carboxylic acid amides are useful in treating various forms of cancer, including prostate, breast, and ovarian cancer . These compounds can selectively disrupt cancer cells, causing ablation of cancer cells while minimizing harm to normal cells .

- 1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters have been synthesized and evaluated for anticancer potential .

Antioxidant Activity:

- Thiazolidin-4-ones exhibit antioxidant properties . Thiazolidine-4-one-indometacin hybrids have been synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method .

Other Activities and Applications:

- Metal Corrosion Inhibition: Thiazolidinedione is used to inhibit metal corrosion in acidic solutions .

- Reagent for Heavy Metals: Thiazolidinedione can be used as a reagent sensitive to heavy metals in analytical chemistry .

- Diabetes Treatment: Thiazolidine-2,4-diones are used in the production of drugs for diabetes mellitus (type 2) treatment . They belong to the glitazone drug class, including rosiglitazone, pioglitazone, lobeglitazone, and troglitazone .

- Storage of L-Cysteine: Thiazolidine-4-carboxylic acid (T4C) and its derivatives serve for the storage of L-cysteine and are involved in the defense against oxidative stress .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with nuclear receptors and regulate intestinal hormones, while the thiazolidine ring enhances its pharmacological properties . These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate the immune response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

(a) Hydroxy and Methoxy Substituents

- This derivative was isolated from marine actinomycetes and exhibits acetylcholinesterase (AchE) inhibitory activity without cytotoxicity .

- 5-Methoxy Derivatives : Methoxy groups increase lipophilicity, which may enhance cell membrane permeability. For example, (Z)-[5-(6-Methoxy-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid (C₁₅H₁₃N₂O₃S₂) shows a melting point of 256°C and a synthesis yield of 89% .

(b) Alkyl and Aryl Substituents

- 2-(4-Fluorophenyl)Thiazolidine-4-Carboxylic Acid : Substitution with a fluorophenyl group introduces electron-withdrawing effects, stabilizing the thiazolidine ring. This compound is used in coordination chemistry for metal complexation studies with transition metals like Co(II) and Zn(II) .

- Adamantane-Amide Derivatives: Compounds like (2RS,4R)-2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid adamantan-1-ylamide (C₂₂H₂₉N₃O₂S) demonstrate high yields (73%) due to steric protection from the adamantane group, which may also enhance metabolic stability .

Modifications to the Thiazolidine Ring

(a) Thioxo vs. Oxo Groups

- 4-Oxo-2-Thioxothiazolidine Derivatives : Replacing the thiazolidine’s sulfur atom with a thioxo group (C=S) increases ring rigidity. For example, (Z)-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid (C₁₄H₁₁N₂O₃S₂) has a melting point of 226°C and a yield of 99% .

- 2-Sulfanylidene Derivatives : These compounds, such as 2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid, exhibit strong metal-chelating capabilities, with stability constants (log K) for Zn(II) complexes reaching 4.2–5.7 .

(b) Carboxylic Acid Derivatives

- Amide and Ester Derivatives : Converting the carboxylic acid to an amide (e.g., 2-arylthiazolidine-4-carboxylic acid amides) improves lipophilicity. For instance, (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid octadecylamide (C₂₈H₄₄N₂O₂S) has a yield of 76.1% and is used in structure-activity relationship (SAR) studies .

Biological Activity

2-(1H-Indol-3-yl)thiazolidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both indole and thiazolidine moieties, has been investigated for various pharmacological effects, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure incorporates an indole ring, which is known for its biological significance, and a thiazolidine ring that contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as an inhibitor or modulator of specific enzymes involved in critical biochemical pathways. For example, it may inhibit microbial cell wall synthesis, leading to antimicrobial effects. Additionally, derivatives of thiazolidine compounds have shown potential in modulating oxidative stress responses, which can enhance cellular defense mechanisms against reactive oxygen species (ROS) .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound have been reported in studies focused on its antibacterial efficacy .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Bacillus cereus | 4.0 |

These findings suggest that the compound could serve as a potential therapeutic agent in treating bacterial infections.

Antiviral Activity

In vitro studies have indicated that thiazolidine derivatives can exert antiviral effects by inhibiting viral replication. For instance, certain derivatives have shown better activity against Tobacco Mosaic Virus (TMV) compared to standard antiviral agents like ribavirin . The inhibitory rates observed were significant enough to warrant further investigation into their mechanisms and potential applications in virology.

Anticancer Activity

The anticancer properties of this compound have been explored through various assays. Compounds with similar structural features have demonstrated cytotoxicity against multiple cancer cell lines, indicating that this compound may also possess selective antiproliferative effects .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | <10 |

| MCF-7 (breast cancer) | <10 |

These results highlight the potential of this compound in cancer therapy, particularly due to its ability to target rapidly dividing cells while sparing normal cells.

Case Studies and Research Findings

- Oxidative Stress Modulation : A study demonstrated that thiazolidine derivatives could enhance trophozoite growth in cultures while reducing intracellular ROS levels, suggesting a protective role against oxidative damage .

- Synthesis and Evaluation : Recent research focused on synthesizing various derivatives of thiazolidine compounds and evaluating their biological activities. The synthesized compounds showed a range of activities against different pathogens and cancer cell lines, providing insights into structure-activity relationships (SAR) .

- Comparative Studies : Comparative studies indicated that certain structural modifications at the 2-position of the thiazolidine ring could significantly enhance bioactivity against specific targets, such as bacterial and cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid derivatives?

- Methodological Answer : The synthesis typically involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBt as coupling agents in CH₂Cl₂, followed by Boc deprotection with TFA. For example:

- Boc-protected carboxylic acids (e.g., 2a–2j) are reacted with EDCI/HOBt for 10 minutes.

- Amines and Et₃N are added, and the reaction proceeds for 6–15 hours.

- After workup, Boc removal is achieved via TFA in CH₂Cl₂ (1–8 hours), yielding crude products purified via silica gel chromatography (hexane/EtOAc gradient) .

- Representative yields include 76.1% for (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid octadecylamide (1a) and 65.3% for derivatives with 3,4,5-trimethoxyphenyl substituents (3aa) .

Q. Which characterization techniques are critical for confirming the structure of synthesized derivatives?

- Methodological Answer :

- 1H NMR : Used to confirm stereochemistry and substituent integration (e.g., aromatic protons in indole or phenyl groups) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

- Column Chromatography : Essential for isolating diastereomers (e.g., (2S,4R) vs. (2R,4R) configurations) .

- IR Spectroscopy : Identifies functional groups like carboxylic acids (C=O stretch ~1700 cm⁻¹) and amide bonds .

Q. How are thiazolidine-4-carboxylic acid derivatives screened for antibacterial activity?

- Methodological Answer :

- Bacterial Strains : Test against Gram-positive (e.g., Streptococcus epidermis) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens.

- Metal Complexation : Ligands like (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid (L1) are complexed with Cu(II), Fe(II), or VO(II) in a 1:2 molar ratio (metal:ligand).

- Activity Assay : Use agar diffusion or broth dilution methods. Fe(II) complexes often show the highest inhibition due to enhanced membrane permeability .

Advanced Research Questions

Q. How do substituents on the thiazolidine ring influence biological activity?

- Methodological Answer :

- Steric and Electronic Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) enhance lipophilicity and membrane penetration, improving antibacterial activity. Electron-withdrawing groups (e.g., acetyl) may reduce reactivity .

- SAR Studies : Compare derivatives with varying aryl groups (e.g., phenyl vs. naphthyl). For example, 2-(4-acetamidophenyl) derivatives (1b) show moderate activity (61.3% yield), while unsaturated side chains (e.g., 3ab with an 8-cis-enamide) exhibit lower yields (58.8%) but improved solubility .

Q. What computational methods are used to predict molecular properties of these derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Geometry optimization at the B3LYP/6-31G(d) level calculates bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gaps).

- Applications : Predict interaction sites for enzyme inhibition (e.g., binding to bacterial DNA gyrase) and validate experimental spectral data (e.g., UV-Vis absorption bands) .

Q. How can stereochemical challenges during synthesis be addressed?

- Methodological Answer :

- Diastereomer Separation : Use chiral columns (e.g., cellulose-based) or recrystallization in polar solvents (e.g., MeOH/H₂O) to resolve (2R,4R) vs. (2S,4R) configurations .

- Protecting Groups : Boc protection of the carboxylic acid prevents racemization during amine coupling .

Q. How do researchers resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed bacterial inoculum size, pH, and temperature).

- Structure Confirmation : Re-examine NMR/MS data to rule out impurities or misassigned structures. For example, Fe(II) complexes in one study showed higher activity than Cu(II), but batch-to-batch variability in metal purity could skew results .

Q. What strategies optimize conformational stability for drug design?

- Methodological Answer :

- Conformational Analysis : Use X-ray crystallography (e.g., PDB ID 488) or NOESY NMR to study intramolecular interactions (e.g., hydrogen bonding between the indole NH and thiazolidine carbonyl) .

- Hydrophobic Modifications : Introduce alkyl chains (e.g., octadecylamide in 1a) to stabilize membrane-bound conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.